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Compound of Interest

Compound Name: BMS-986118

Cat. No.: B15570067 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of BMS-986118, a novel

GPR40 agonist, against other GPR40 agonists, TAK-875 (Fasiglifam) and AMG 837, in various

diabetic animal models. The data presented is compiled from publicly available experimental

studies to facilitate an objective evaluation of these compounds.

Mechanism of Action: GPR40 Agonism
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is

predominantly expressed in pancreatic β-cells. Its activation by long-chain fatty acids

potentiates glucose-stimulated insulin secretion (GSIS). GPR40 agonists are a class of

therapeutic agents designed to mimic this effect, thereby offering a glucose-dependent

mechanism for improving glycemic control in type 2 diabetes. BMS-986118 is a potent and

selective GPR40 agonist with a dual mechanism of action, promoting both glucose-dependent

insulin and incretin (GLP-1) secretion.[1][2]
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Caption: GPR40 signaling pathway in pancreatic β-cells.

Comparative Efficacy Data
The following tables summarize the in vitro potency and in vivo efficacy of BMS-986118
compared to TAK-875 and AMG 837 in various preclinical models.

In Vitro Potency (EC₅₀, nM)
Compound Human GPR40 Mouse GPR40 Rat GPR40

BMS-986118 9 4.1 8.6

TAK-875 6.6 6.5 10.4

AMG 837
142 (Insulin Secretion,

Mouse Islets)
- -

Data for BMS-986118 and TAK-875 are from IP1 assays.[3] Data for AMG 837 is from an

insulin secretion assay in isolated mouse islets.[4]

In Vivo Efficacy in Diabetic Animal Models
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Compound Dose Treatment Duration Key Finding

BMS-986118 1-15 mg/kg Not Specified

Potent 2.5% decrease

in Hemoglobin A1c

levels.[3]

TAK-875 3-10 mg/kg Single Dose

Improved postprandial

and fasting

hyperglycemia.[5]

AMG 837 0.3, 1, 3 mg/kg
21 Days (Zucker Fatty

Rat)

Persistent

improvement in

glucose tolerance.[4]

[6]

Compound Animal Model Dose Key Finding

TAK-875 N-STZ-1.5 Rats 3-30 mg/kg

Dose-dependent

improvement in

glucose tolerance

(AUC reduced by

37.6% at 30 mg/kg).

[5]

AMG 837 Sprague-Dawley Rats 0.03-0.3 mg/kg

Dose-dependent

suppression of plasma

glucose levels during

an intraperitoneal

glucose tolerance test

(IPGTT), with an

18.8% improvement in

glucose AUC at 0.3

mg/kg.[6]

TAK-875 N-STZ-1.5 Rats 10 mg/kg/day

Maintained glucose-

lowering effects after

15 weeks of

treatment.[5]
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Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Oral Glucose Tolerance Test (OGTT) in N-STZ-1.5 Rats
(for TAK-875)

Animal Model: 17-week-old male N-STZ-1.5 rats were used.[7]

Acclimatization: Animals were acclimatized to the laboratory environment before the

experiment.

Fasting: Rats were fasted overnight prior to the test.[7]

Drug Administration: A single oral dose of TAK-875 (10 mg/kg) or vehicle (0.5%

methylcellulose) was administered.[7]

Glucose Challenge: Sixty minutes after drug administration, an oral glucose load of 1.5 g/kg

was given.[7]

Blood Sampling: Blood samples were collected from the tail vein at pre-dose, 0 (before

glucose load), 10, 30, 60, and 120 minutes after the glucose load.[7]

Analysis: Plasma glucose and insulin levels were measured using an autoanalyzer and a Rat

Insulin ELISA Kit, respectively.[7]

Intraperitoneal Glucose Tolerance Test (IPGTT) in Zucker
Fatty Rats (for AMG 837)

Animal Model: 8-week-old male Zucker fatty (fa/fa) rats were used.

Drug Administration: A single oral gavage of AMG 837 (0.3, 1, and 3 mg/kg) or vehicle was

administered.

Glucose Challenge: Thirty minutes after drug administration, an intraperitoneal glucose

challenge was performed.
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Blood Sampling and Analysis: Blood glucose and plasma insulin levels were measured at

various time points post-glucose challenge to assess glucose excursion and insulin

secretion.

Chronic Efficacy Study in ZDF Rats (General Protocol)
While the specific protocol for the BMS-986118 HbA1c study is not detailed in the available

abstract, a general protocol for such a study would involve:

Animal Model: Male Zucker Diabetic Fatty (ZDF) rats, typically starting at an age where

hyperglycemia is developing.

Dosing: Daily oral administration of the test compound (e.g., BMS-986118 at 1-15 mg/kg) or

vehicle for a specified duration (e.g., 4-8 weeks).

Monitoring: Body weight and food/water intake are monitored regularly.

Blood Sampling: Periodic blood samples are collected (e.g., weekly or bi-weekly) for the

measurement of blood glucose and HbA1c.

HbA1c Analysis: Whole blood is collected in EDTA-containing tubes. HbA1c levels are

determined using commercially available kits, often employing methods like enzymatic

assays or HPLC.
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Caption: General workflow for preclinical anti-diabetic drug evaluation.
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BMS-986118 demonstrates potent GPR40 agonist activity both in vitro and in vivo. The

available data suggests it is a promising candidate for the treatment of type 2 diabetes, with a

dual mechanism of action that may offer advantages. Its efficacy in reducing HbA1c in the ZDF

rat model appears robust. Direct head-to-head comparative studies with other GPR40 agonists

under identical experimental conditions would be necessary for a definitive conclusion on

relative efficacy. The termination of the clinical development of TAK-875 due to liver toxicity

highlights the importance of thorough safety and toxicology evaluations for this class of

compounds.[8][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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at: [https://www.benchchem.com/product/b15570067#validating-bms-986118-efficacy-in-
different-diabetic-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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